methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate
Overview
Description
Methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
Research indicates that derivatives of methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate have been used in the synthesis of various heterocyclic systems. For instance, Selič et al. (1997) utilized methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-one, and other heterocyclic compounds (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, Pizzioli et al. (1998) synthesized multifunctional compounds from methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate for the preparation of various polysubstituted heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Antimicrobial Activity
Gein et al. (2020) explored the antimicrobial activity of a series of new methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts. They noted significant antimicrobial properties in these compounds (Gein et al., 2020).
Photophysical Characteristics
Asiri et al. (2015) investigated the photophysical characteristics of a related fluorophore, highlighting its potential application in organic photo emitting diodes due to its strong green emission (Asiri, El-Daly, Alamry, Arshad, & Pannipara, 2015).
Preparation of Fluorescent Polystyrene
Zhou et al. (2014) used a derivative of this compound in the atom transfer radical polymerization of styrene. This process resulted in end-functionalized polystyrene with strong green-light emission, suggesting applications in the field of material science (Zhou, Gu, Youhao, Li, Xu, Zhang, & Lu, 2014).
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)15-13(14(18)19-4)9-11-5-7-12(8-6-11)16(2)3/h5-9H,1-4H3,(H,15,17)/b13-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCHVBCDMGWCKW-LCYFTJDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)N(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)N(C)C)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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